Physicochemical Profiling of 3-Cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine: A Technical Guide
Physicochemical Profiling of 3-Cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine: A Technical Guide
Executive Summary & Structural Logic
In modern drug discovery, the pyrazole scaffold is a privileged bioisostere frequently deployed to replace phenol or arene rings, offering improved metabolic stability and tunable physicochemical properties[1]. 3-Cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine (CAS: 2098047-04-0) is a highly specialized, sterically encumbered building block. It features a 1,3-dialkyl substitution pattern utilizing two distinct cycloalkyl rings (cyclopentyl at N1, cyclobutyl at C3) alongside a primary amine at the C5 position.
As a Senior Application Scientist, I approach the characterization of this molecule by acknowledging its inherent contradictions: the pyrazole core and 5-amino group provide polarity and hydrogen-bonding capacity, while the dual cycloalkyl rings impart massive lipophilic bulk. This structural dichotomy necessitates a rigorous, causality-driven approach to physicochemical profiling. Standard thermodynamic assays (like shake-flask LogP) will fail here due to poor aqueous solubility and emulsion risks. Instead, we must deploy high-throughput, kinetic, and chromatographic methodologies to accurately map its behavior.
Theoretical Physicochemical Profiling
Before initiating benchwork, establishing a theoretical baseline is critical for defining the boundary conditions of our assays. The basicity of the pyrazole ring is inherently weak (pKa ~2.5)[1]. While the exocyclic 5-amino group increases electron density, the adjacent heteroatoms exert an inductive electron-withdrawing effect, keeping the overall basicity of the conjugate acid low (typically pKa 3.0–3.5)[2].
Table 1: Theoretical Physicochemical Parameters
| Parameter | Theoretical / Expected Value | Relevance in Drug Design |
| Molecular Formula | C12H19N3 | Aliphatic-rich framework. |
| Molecular Weight | 205.30 g/mol | Highly optimal for oral bioavailability (Lipinski compliant). |
| H-Bond Donors (HBD) | 2 (from exocyclic -NH2) | Critical for hinge-binding in kinase inhibitor design. |
| H-Bond Acceptors (HBA) | 2 (Pyrazole nitrogens) | Facilitates solvent interaction and target binding. |
| Topological Polar Surface Area | ~44.0 Ų | Excellent for passive membrane and potential BBB permeability. |
| Predicted pKa (Base) | ~3.0 - 3.5 | Weakly basic; remains predominantly unionized at physiological pH (7.4). |
| Predicted LogP | 3.2 - 3.8 | High lipophilicity driven by cycloalkyls; dictates formulation strategy. |
Structure-Property Relationship (SPR) Analysis
The physicochemical behavior of 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine is an emergent property of its three primary functional domains. The diagram below illustrates the logical flow from structural moiety to macroscopic property.
Figure 1: Structure-Property Relationship (SPR) logic tree for 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine.
Experimental Workflows & Causality
To generate trustworthy, E-E-A-T aligned data, every protocol must be a self-validating system. We utilize a multiplexed workflow originating from a single 10 mM DMSO stock to ensure sample uniformity across all assays.
Figure 2: Multiplexed experimental workflow for physicochemical characterization from DMSO stocks.
Lipophilicity via Chromatographic Hydrophobicity Index (CHI LogD)
The Causality: Traditional shake-flask methods rely on octanol/water partitioning. For highly lipophilic molecules like our target (driven by the dual cycloalkyl rings), accurate phase separation is difficult due to micelle formation and emulsion at the interface. Furthermore, it requires significant API mass. The Chromatographic Hydrophobicity Index (CHI) utilizes gradient Reverse Phase Liquid Chromatography (RP-LC). It requires only microliters of DMSO stock and provides excellent correlation to physiological partitioning while entirely eliminating emulsion artifacts[3].
Protocol:
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Calibration: Prepare a standard mixture of 10 reference compounds with known CHI values (e.g., theophylline, benzimidazole, acetophenone, valerophenone)[3].
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Sample Preparation: Dilute the 10 mM DMSO stock of 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine to 100 µM in methanol.
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Chromatography: Inject 10 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast linear gradient from 0% to 100% acetonitrile in 50 mM ammonium acetate buffer (pH 7.4) over 3 minutes.
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Data Processing: Record the retention time ( tR ) via UV detection (254 nm). Map the tR to the linear regression curve generated by the calibration standards to determine the CHI value.
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Conversion: Calculate the CHI LogD at pH 7.4 using the standard empirical conversion: CHI LogD7.4 = 0.054 * CHI - 1.467.
Aqueous Kinetic Solubility via Laser Nephelometry
The Causality: Thermodynamic solubility requires crystalline API and long equilibration times (48-72h). In early development, kinetic solubility from DMSO stocks is preferred because it directly predicts how the compound will behave when spiked into aqueous biological assays[4]. We choose laser nephelometry over UV-Vis because UV-Vis requires a filtration step. Lipophilic compounds often exhibit non-specific binding to filter membranes, artificially lowering the measured solubility. Nephelometry measures light scattering directly in the microtiter plate, offering higher fidelity for poorly soluble compounds[5].
Protocol:
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Serial Dilution: In a 96-well V-bottom microtiter plate, perform a serial dilution of the 10 mM DMSO stock using pure DMSO to create a concentration gradient.
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Aqueous Spiking: Transfer aliquots from the DMSO gradient into a flat-bottom 96-well read plate containing Phosphate Buffered Saline (PBS, pH 7.4). Ensure the final DMSO concentration remains constant at 2% v/v to prevent solvent-induced artifacts.
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Equilibration: Incubate the plate at room temperature for 90 minutes on a microplate shaker to allow precipitation to stabilize.
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Measurement: Read the plate using a laser microplate nephelometer (e.g., BMG Nephelostar).
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Analysis: Plot the forward scattered light (counts) against the compound concentration. The kinetic solubility limit is defined as the inflection point where the light scattering signal significantly deviates from the baseline of the buffer control[5].
Basicity via Cosolvent Potentiometric Titration
The Causality: UV-metric titration requires a significant shift in the chromophore's absorbance upon protonation. The 5-amino group on the pyrazole ring often exhibits a negligible UV shift when protonated, rendering UV-metric methods unreliable for this specific scaffold. Potentiometric titration directly measures proton exchange. Because our compound is highly lipophilic and poorly soluble in pure water, we must perform the titration in a water/methanol cosolvent system and extrapolate back to 0% cosolvent using the Yasuda-Shedlovsky method[2].
Protocol:
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Solvent Preparation: Prepare three solutions of the compound at 1 mM in varying ratios of Methanol/Water (e.g., 30%, 40%, and 50% MeOH by weight) containing 0.15 M KCl to maintain constant ionic strength.
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Titration: Using an automated potentiometric titrator equipped with a high-performance glass pH electrode, titrate each solution with standardized 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M NaOH to pH 11.0.
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Apparent pKa ( psKa ) Determination: Calculate the apparent pKa for each cosolvent ratio using the Bjerrum difference curve method.
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Extrapolation: Plot the psKa values against the reciprocal of the dielectric constant of the respective cosolvent mixtures (Yasuda-Shedlovsky plot). The y-intercept yields the true aqueous pKa of the 5-amino conjugate acid.
References
- PubMed / National Institutes of Health (NIH)
- An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-1-yl)
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Analytical Chemistry - ACS Publications URL
- Chromatographic Hydrophobicity Index (CHI)
- Pyrazoles in Drug Discovery PharmaBlock URL
